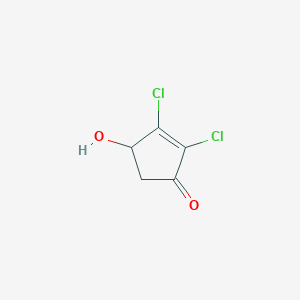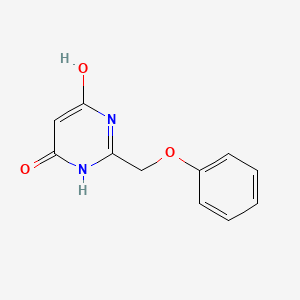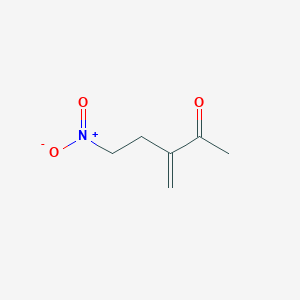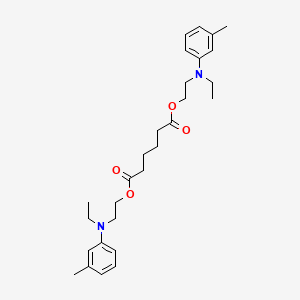
4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound with the molecular formula C22H19N7O7S2. It is known for its vibrant color properties and is often used in the synthesis of azo dyes . This compound is characterized by its multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.
準備方法
The synthesis of 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid typically involves a multi-step process. One common method includes the diazotization of 4-amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid followed by coupling with 4-aminophenylamine . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
化学反応の分析
4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can break the azo bonds, typically using reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex azo dyes, which are important in textile and printing industries.
Biology: The compound’s derivatives are used as staining agents in microscopy and histology to visualize cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of pigments and as a pH indicator in various industrial processes.
作用機序
The mechanism of action of 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid involves its ability to form stable azo bonds, which are responsible for its color properties. The compound interacts with molecular targets through its functional groups, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and the formation of stable intermediates during reactions .
類似化合物との比較
Similar compounds to 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid include other azo dyes such as:
5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid: Used in the synthesis of unsymmetrical bis-azo dyes.
4-Amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid: A precursor in the synthesis of various azo compounds.
The uniqueness of this compound lies in its specific functional groups and the stability of its azo bonds, which make it particularly useful in applications requiring stable and vibrant dyes .
特性
分子式 |
C22H19N3O6S2 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
4-amino-3,6-bis(4-aminophenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H19N3O6S2/c23-15-5-1-12(2-6-15)17-11-18-14(9-19(17)32(26,27)28)10-20(33(29,30)31)21(22(18)25)13-3-7-16(24)8-4-13/h1-11H,23-25H2,(H,26,27,28)(H,29,30,31) |
InChIキー |
NMTBKIGUPAQXOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C3C=C(C(=C(C3=C2)N)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)




